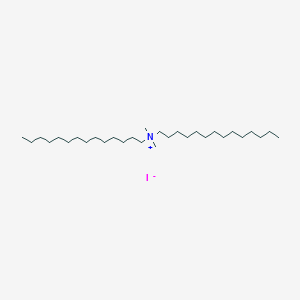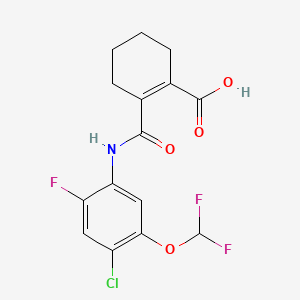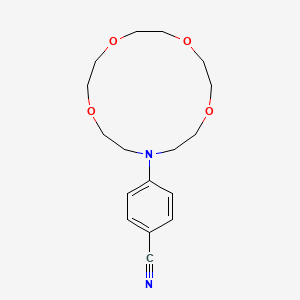
Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)-: is a chemical compound with the molecular formula C17H24N2O4 It is known for its unique structure, which includes a benzonitrile group and a macrocyclic ether containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- typically involves the reaction of benzonitrile with a macrocyclic ether containing nitrogen. One common method is the Mannich reaction, which incorporates the use of formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include a solvent such as methanol or ethanol, a catalyst, and controlled temperature and pressure to optimize the reaction rate and product formation.
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: In biological research, this compound is used as a fluorescent probe for detecting metal ions. Its unique structure allows it to exhibit fluorescence upon binding with specific metal ions, making it useful in bioimaging and biosensing applications .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- involves its ability to bind metal ions through its macrocyclic ether and nitrogen-containing structure. This binding induces changes in the compound’s electronic structure, leading to fluorescence. The molecular targets include metal ions such as sodium, potassium, and calcium, and the pathways involved include excited-state proton transfer reactions .
Comparación Con Compuestos Similares
- Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-
- 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
- 8-(1,4,7,10-Tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol
Uniqueness: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- is unique due to its specific combination of a benzonitrile group and a macrocyclic ether containing nitrogen. This structure allows it to exhibit unique fluorescence properties upon binding with metal ions, making it particularly useful in applications requiring sensitive detection of metal ions .
Propiedades
Número CAS |
152387-40-1 |
|---|---|
Fórmula molecular |
C17H24N2O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzonitrile |
InChI |
InChI=1S/C17H24N2O4/c18-15-16-1-3-17(4-2-16)19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-14H2 |
Clave InChI |
ZYVDDTCGVZOZCW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
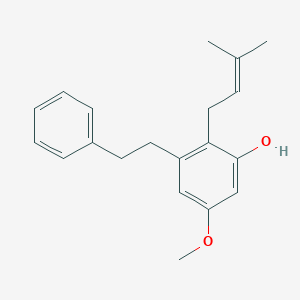
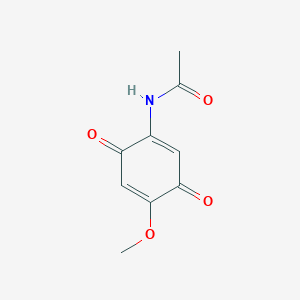
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)


![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)

